

solubility of N-(Azido-PEG2)-N-Boc-PEG4-acid in DMSO and DMF

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(Azido-PEG2)-N-Boc-PEG4-acid

Cat. No.: B609435

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An In-depth Technical Guide to the Solubility of **N-(Azido-PEG2)-N-Boc-PEG4-acid** in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **N-(Azido-PEG2)-N-Boc-PEG4-acid**, a heterobifunctional PROTAC linker. Due to its polyethylene glycol (PEG) backbone, this linker is designed to enhance the solubility and pharmacokinetic properties of the molecules it connects. This document outlines its known solubility in common organic solvents, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and provides a comprehensive, generalized protocol for researchers to quantitatively determine its solubility for their specific applications.

Core Properties of N-(Azido-PEG2)-N-Boc-PEG4-acid

N-(Azido-PEG2)-N-Boc-PEG4-acid is a branched PEG linker featuring three key functional groups:

- An azide group (N_3) for use in copper-catalyzed or strain-promoted "click chemistry" reactions.^{[1][2]}

- A tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[3]
- A terminal carboxylic acid (-COOH) that can react with primary amines through activators like EDC or HATU to form stable amide bonds.[3]

These functionalities make it a versatile tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).[1]

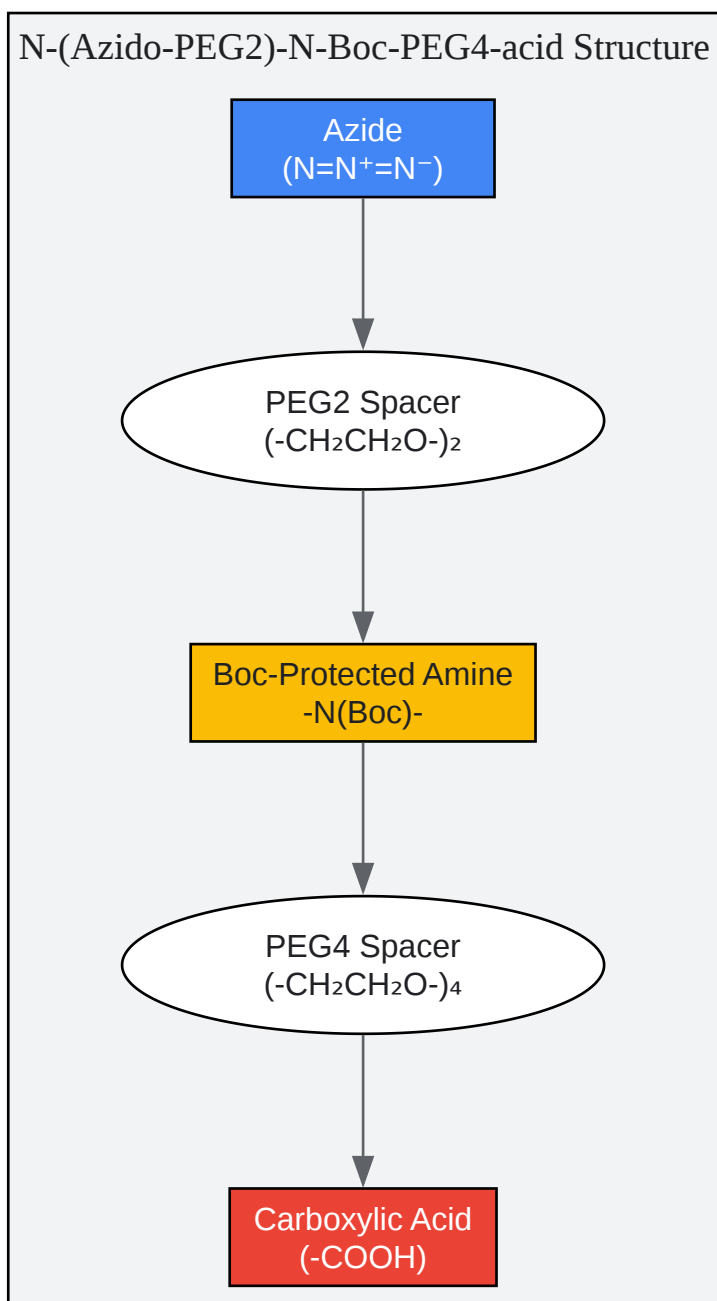
Data Presentation: Solubility Summary

While multiple suppliers qualitatively report the solubility of **N-(Azido-PEG2)-N-Boc-PEG4-acid**, specific quantitative data is not publicly available. The information is summarized below. Researchers should determine the quantitative solubility for their specific stock concentration needs and buffer conditions.

Solvent	Chemical Formula	Type	Reported Solubility	Reference
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	Soluble	[3]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	Soluble	[3]

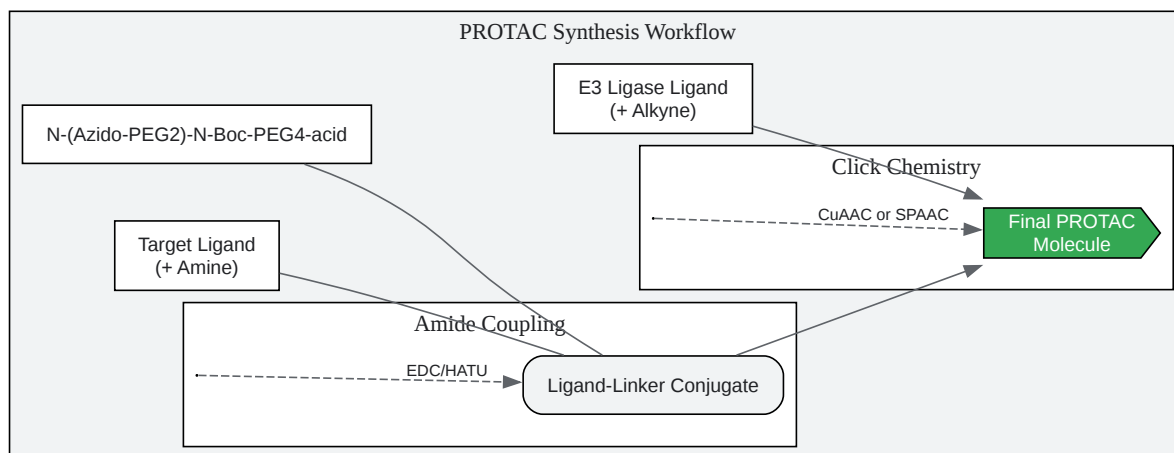
Mandatory Visualization

The following diagrams illustrate the structure of the linker and its application in a common synthetic workflow.



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Caption: Chemical structure of **N-(Azido-PEG2)-N-Boc-PEG4-acid**.



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Caption: Generalized workflow for PROTAC synthesis.

Experimental Protocols

Generalized Protocol for Quantitative Solubility Determination

This protocol provides a standard method for determining the solubility of **N-(Azido-PEG2)-N-Boc-PEG4-acid** in DMSO or DMF.

1. Materials and Equipment

- **N-(Azido-PEG2)-N-Boc-PEG4-acid** (solid)
- Anhydrous DMSO or DMF
- Analytical balance (readable to 0.01 mg)
- Vortex mixer

- Thermostatic shaker or water bath
- Calibrated positive displacement pipettes
- 2.0 mL microcentrifuge tubes or glass vials
- Centrifuge (optional)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer (optional, for high-precision measurement)

2. Procedure

Method A: Visual Assessment (Saturated Solution Method)

This method is rapid and suitable for estimating solubility.

- **Preparation:** Add a pre-weighed excess amount of the compound (e.g., 5-10 mg) into a vial containing a precise volume of solvent (e.g., 100 μ L). This ensures a saturated solution with undissolved solid.
- **Equilibration:** Tightly cap the vial and place it in a thermostatic shaker set to a standard temperature (e.g., 25°C). Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached. Constant temperature is critical as solubility is temperature-dependent.
- **Separation:** Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
- **Sampling:** Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
- **Solvent Evaporation:** Place the collected supernatant in a pre-weighed vial and remove the solvent under a stream of nitrogen or using a vacuum concentrator.
- **Quantification:** Weigh the vial containing the dried residue. The mass of the dissolved compound is the final weight minus the initial vial weight.

- Calculation: Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the supernatant collected.

Method B: Serial Dilution for Stock Solution Preparation

This method is practical for identifying the concentration at which the compound remains fully dissolved for experimental use.

- High-Concentration Stock: Weigh a precise amount of the compound (e.g., 10.45 mg, for a 20 mM stock in 1 mL, based on a MW of 522.6 g/mol).
- Dissolution: Add the solid to a vial. Add approximately half the final desired volume of the solvent (e.g., 500 μ L of DMSO). Vortex vigorously for 2-3 minutes. Use gentle warming (30-37°C) if necessary to aid dissolution, but be cautious of potential degradation.
- Final Volume: Once fully dissolved, add the remaining solvent to reach the final volume (e.g., 1 mL). Vortex again to ensure homogeneity.
- Observation: Visually inspect the solution against a light source for any undissolved particulates or haziness. A clear solution indicates solubility at that concentration.
- Documentation: If the compound dissolves completely, this concentration (e.g., 20 mM or 10.45 mg/mL) can be considered a lower limit for its solubility. If not, the experiment should be repeated with a lower starting mass.

3. Safety Precautions

- Always handle chemical reagents in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **N-(Azido-PEG2)-N-Boc-PEG4-acid**, DMSO, and DMF before handling.

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- To cite this document: BenchChem. [solubility of N-(Azido-PEG2)-N-Boc-PEG4-acid in DMSO and DMF]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609435#solubility-of-n-azido-peg2-n-boc-peg4-acid-in-dms-and-dmf\]](https://www.benchchem.com/product/b609435#solubility-of-n-azido-peg2-n-boc-peg4-acid-in-dms-and-dmf)

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